Crystallographic Hit Validation vs. Non-Hit Fragments
In a 364‑fragment library screened at 1 mM against endothiapepsin using a fluorogenic substrate cleavage assay, only 55 compounds (15 %) met the hit criterion of ≥40 % inhibition [1]. F91 was one of these 55 hits and, more importantly, one of only 11 fragments (3 % of the library) that yielded a crystal structure bound to endothiapepsin [1][2]. The remaining 309 fragments either failed to reach the inhibition threshold or did not produce diffracting crystals, demonstrating that F91 possesses a rare combination of enzyme inhibition and crystallizability within this chemically diverse set.
| Evidence Dimension | Hit rate and crystallization success in an endothiapepsin fragment screen |
|---|---|
| Target Compound Data | ≥40 % inhibition at 1 mM; crystal structure obtained (PDB 3PI0, 4Y45, 5MB0, 5RP7) |
| Comparator Or Baseline | 309 fragments (85 % of library) that did not meet the ≥40 % inhibition threshold or did not crystallize |
| Quantified Difference | F91 is in the top 3 % of the library (11/364 crystallized); 55/364 (15 %) were hits; 11/55 (20 %) of hits crystallized |
| Conditions | Biochemical cleavage assay of a fluorogenic substrate at 1 mM fragment concentration; subsequent soaking into endothiapepsin crystals for X‑ray diffraction |
Why This Matters
Procurement of F91 provides a fragment that is already validated in both biochemical and crystallographic assays, reducing the risk of purchasing an inactive or non‑crystallizing analog.
- [1] Köster, H.; Craan, T.; Brass, S.; Herhaus, C.; Zentgraf, M.; Neumann, L.; Heine, A.; Klebe, G. A Small Nonrule of 3 Compatible Fragment Library Provides High Hit Rate of Endothiapepsin Crystal Structures with Various Fragment Chemotypes. J. Med. Chem. 2011, 54 (22), 7784–7796. DOI: 10.1021/jm200642w. View Source
- [2] RCSB Protein Data Bank. 3PI0: Endothiapepsin in complex with fragment F91. Available at: https://www.rcsb.org/structure/3PI0. View Source
